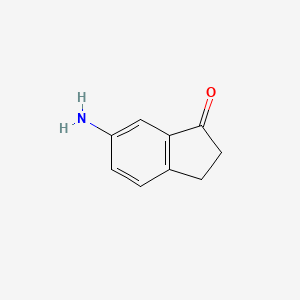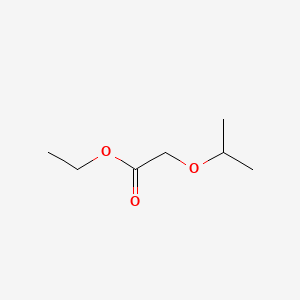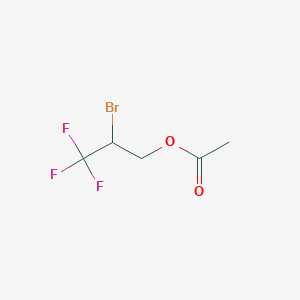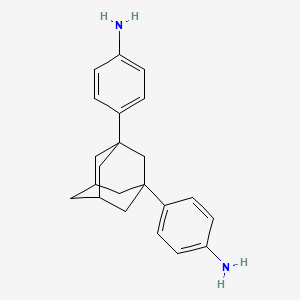
1,3-Bis(4-aminophenyl)adamantane
Overview
Description
1,3-Bis(4-aminophenyl)adamantane is an organic compound that features an adamantane core with two 4-aminophenyl groups attached at the 1 and 3 positions. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is a solid at room temperature and is typically colorless. The adamantane core provides a rigid, diamond-like structure, making it an interesting subject for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)adamantane can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of 1-adamantanol with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . The reaction conditions typically require a catalyst such as aluminum chloride (AlCl3) and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-aminophenyl)adamantane undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo
Properties
IUPAC Name |
4-[3-(4-aminophenyl)-1-adamantyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHUWOVOZGIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327996 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58788-79-7 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of polyimides derived from 1,3-Bis(4-aminophenyl)adamantane?
A1: Polyimides synthesized using this compound as a monomer exhibit several desirable properties, including:
- High glass transition temperatures (Tg): These polymers maintain their structural integrity and mechanical properties at elevated temperatures, with Tg values ranging from 285–440 °C. []
- Good optical transparency: Films made from these polyimides demonstrate high light transmittance, exceeding 80% at 400 nm, making them suitable for optical applications. []
- Low dielectric constants: The incorporation of the adamantane structure contributes to low dielectric constants (ranging from 2.76 to 2.92), making them suitable for use in electronic applications. []
Q2: How do substituents on the this compound structure affect the final polyimide properties?
A2: Research indicates that modifications to the diamine structure significantly impact the resulting polyimide's characteristics. For instance:
- Adding fluorine atoms: Incorporating fluorine, as in 1,3-bis(fluoro-aminophenyl)adamantane, can disrupt chain linearity due to the formation of ortho-alkylated isomers. This can result in a lower Tg, higher CTE, and increased tensile modulus compared to the non-fluorinated variant. The strong electron-withdrawing nature of fluorine also influences intermolecular interactions. []
Q3: What synthetic routes are commonly used to produce this compound?
A3: A common synthesis method involves a two-step process:
- Friedel-Crafts alkylation: 1-adamantanol reacts with acetanilide in the presence of a strong acid catalyst, such as sulfuric acid, to form 1,3-bis(4-acetylaminophenyl)adamantane. []
- Hydrolysis: The resulting compound then undergoes hydrolysis with an aqueous NaOH solution to yield the final this compound product. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


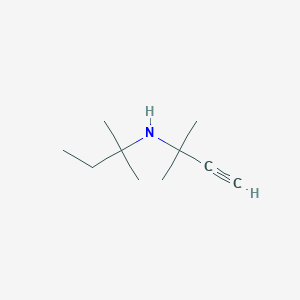
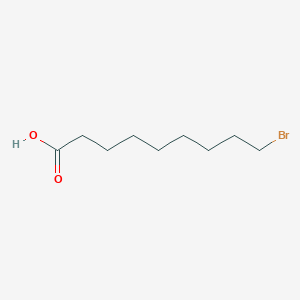

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)
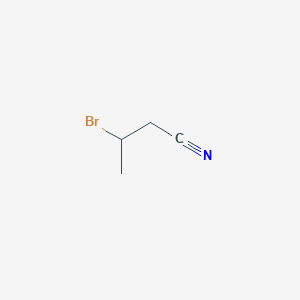
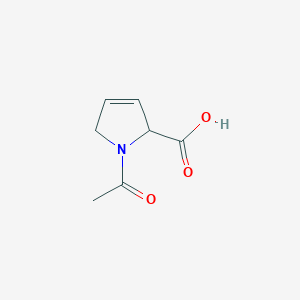
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

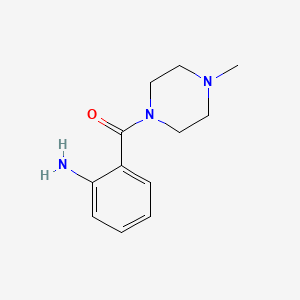

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)
